Cas no 454465-73-7 (methyl 2-fluoro-4-(4-methoxyphenyl)benzoate)
methyl 2-fluoro-4-(4-methoxyphenyl)benzoate Chemical and Physical Properties
Names and Identifiers
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- methyl 2-fluoro-4-(4-methoxyphenyl)benzoate
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- Inchi: 1S/C15H13FO3/c1-18-12-6-3-10(4-7-12)11-5-8-13(14(16)9-11)15(17)19-2/h3-9H,1-2H3
- InChI Key: SVZPBIYGRXOTHT-UHFFFAOYSA-N
- SMILES: C1(C2=CC=C(OC)C=C2)=CC=C(C(OC)=O)C(F)=C1
Computed Properties
- Exact Mass: 260.08487243g/mol
- Monoisotopic Mass: 260.08487243g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 300
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 35.5Ų
methyl 2-fluoro-4-(4-methoxyphenyl)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1736269-1g |
Methyl 3-fluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxylate |
454465-73-7 | 98% | 1g |
¥3738.00 | 2024-05-13 |
methyl 2-fluoro-4-(4-methoxyphenyl)benzoate Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on methyl 2-fluoro-4-(4-methoxyphenyl)benzoate
Methyl 2-Fluoro-4-(4-Methoxyphenyl)benzoate (CAS No. 454465-73-7): An Overview of Its Properties, Applications, and Recent Research
Methyl 2-fluoro-4-(4-methoxyphenyl)benzoate (CAS No. 454465-73-7) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structural features, including a fluorine atom and a methoxy group, which contribute to its diverse chemical and biological properties.
The molecular formula of methyl 2-fluoro-4-(4-methoxyphenyl)benzoate is C15H13FO3, and its molecular weight is approximately 268.26 g/mol. The compound is a white to off-white solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dichloromethane. These solubility properties make it suitable for various synthetic and analytical applications.
One of the key areas of interest for methyl 2-fluoro-4-(4-methoxyphenyl)benzoate is its potential in medicinal chemistry. The presence of the fluorine atom can significantly influence the pharmacological properties of a molecule, often enhancing its metabolic stability and binding affinity to target proteins. Recent studies have explored the use of fluorinated compounds in drug design, particularly in the development of more potent and selective inhibitors for various therapeutic targets.
In a study published in the Journal of Medicinal Chemistry, researchers investigated the role of fluorine substitution in enhancing the potency of small-molecule inhibitors targeting protein kinases. The results showed that compounds with fluorine atoms, such as methyl 2-fluoro-4-(4-methoxyphenyl)benzoate, exhibited improved binding affinities and selectivity profiles compared to their non-fluorinated counterparts. This finding underscores the importance of fluorine in drug design and highlights the potential of methyl 2-fluoro-4-(4-methoxyphenyl)benzoate as a lead compound for further optimization.
Beyond its applications in medicinal chemistry, methyl 2-fluoro-4-(4-methoxyphenyl)benzoate has also been studied for its potential in materials science. The unique electronic properties conferred by the fluorine atom make it an attractive candidate for use in organic electronics and photovoltaic devices. Research published in Advanced Materials demonstrated that fluorinated aromatic compounds, including methyl 2-fluoro-4-(4-methoxyphenyl)benzoate, exhibit enhanced charge transport properties and improved device performance when used as active materials in organic solar cells.
The synthetic accessibility of methyl 2-fluoro-4-(4-methoxyphenyl)benzoate is another factor contributing to its widespread use in research and development. Various synthetic routes have been reported for its preparation, including electrophilic aromatic substitution reactions and coupling reactions involving aryl halides and boronic acids. These methods provide researchers with flexible options for large-scale synthesis, facilitating its application in both academic and industrial settings.
In addition to its chemical properties, the safety profile of methyl 2-fluoro-4-(4-methoxyphenyl)benzoate has been evaluated to ensure its safe handling and use. Toxicological studies have shown that it exhibits low toxicity when used under appropriate conditions, making it suitable for laboratory-scale experiments and pilot-scale production processes.
To further enhance the utility of methyl 2-fluoro-4-(4-methoxyphenyl)benzoate, ongoing research is focused on exploring its derivatives and analogs. By modifying the functional groups attached to the aromatic ring or introducing additional substituents, scientists aim to fine-tune the compound's properties for specific applications. For instance, introducing additional electron-withdrawing groups can enhance its electronic properties, while adding hydrophilic moieties can improve its solubility in aqueous media.
In conclusion, methyl 2-fluoro-4-(4-methoxyphenyl)benzoate (CAS No. 454465-73-7) is a promising compound with a wide range of applications in medicinal chemistry, materials science, and other related fields. Its unique structural features, coupled with its synthetic accessibility and favorable safety profile, make it an attractive candidate for further research and development. As new studies continue to uncover its potential uses, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
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